3,3-Dimethylcyclobutane-1-sulfonyl chloride
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Overview
Description
3,3-Dimethylcyclobutane-1-sulfonyl chloride is an organic compound with the molecular formula C6H11ClO2S. It is a sulfonyl chloride derivative of 3,3-dimethylcyclobutane, characterized by the presence of a sulfonyl chloride group attached to the cyclobutane ring. This compound is of interest in various chemical research and industrial applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylcyclobutane-1-sulfonyl chloride typically involves the reaction of 3,3-dimethylcyclobutanol with thionyl chloride (SOCl2). The reaction proceeds under reflux conditions, where the alcohol group is converted into a sulfonyl chloride group. The general reaction scheme is as follows:
3,3-Dimethylcyclobutanol+SOCl2→3,3-Dimethylcyclobutane-1-sulfonyl chloride+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylcyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can yield sulfonic acids or sulfonates under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Sulfonic Acids: Formed by oxidation.
Scientific Research Applications
3,3-Dimethylcyclobutane-1-sulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing sulfonyl groups into organic molecules, facilitating the synthesis of sulfonamides, sulfonate esters, and other derivatives.
Medicinal Chemistry: In the development of pharmaceuticals, where sulfonyl chloride derivatives are used as intermediates in the synthesis of biologically active compounds.
Material Science: In the modification of polymers and other materials to enhance their properties, such as thermal stability and chemical resistance.
Chemical Biology:
Mechanism of Action
The mechanism of action of 3,3-Dimethylcyclobutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion). The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-sulfonyl chloride: Lacks the dimethyl substitution on the cyclobutane ring.
3,3-Dimethylcyclobutane-1-sulfonic acid: The sulfonyl chloride group is replaced by a sulfonic acid group.
3,3-Dimethylcyclobutane-1-sulfonamide: The sulfonyl chloride group is replaced by a sulfonamide group.
Uniqueness
3,3-Dimethylcyclobutane-1-sulfonyl chloride is unique due to the presence of both the cyclobutane ring and the sulfonyl chloride group. The dimethyl substitution on the cyclobutane ring provides steric hindrance, influencing the compound’s reactivity and stability. This structural feature distinguishes it from other sulfonyl chloride derivatives and contributes to its specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
3,3-dimethylcyclobutane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2S/c1-6(2)3-5(4-6)10(7,8)9/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOBYXOZSIQDRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)S(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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